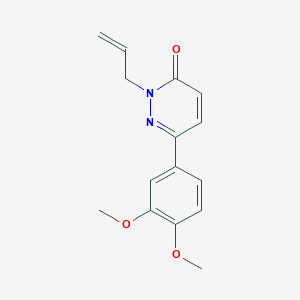

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(3,4-Dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, also known as 6-DMP-2-PEP, is an organic compound with a molecular weight of 254.33 g/mol and a chemical formula of C13H16N2O3. It is a member of the pyridazinone family of compounds and has been the subject of numerous scientific studies in recent years. 6-DMP-2-PEP has demonstrated a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as an antifungal agent. In organic synthesis, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as a catalyst for the synthesis of various compounds. In biochemistry, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase.

Wirkmechanismus

Target of Action

The primary target of CCG-304015 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . Dysregulation of this pathway is associated with poor clinical outcomes in several types of cancer .

Mode of Action

CCG-304015 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-304015 affects the Rho/SRF pathway , which is involved in the regulation of gene expression . By inhibiting this pathway, CCG-304015 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .

Result of Action

CCG-304015 has shown promising results in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Furthermore, CCG-304015 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one in laboratory experiments has several advantages and limitations. One advantage of using 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is relatively stable and has a low toxicity, making it relatively safe to use in experiments. However, one limitation of using 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in experiments.

Zukünftige Richtungen

Given its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry, there are a number of potential future directions for research on 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one. For example, further research could be conducted into the exact mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the synthesis of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential to act as a catalyst for the synthesis of various compounds. Finally, further research could be conducted into the potential biochemical and physiological effects of 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, as well as its potential advantages and limitations for use in laboratory experiments.

Synthesemethoden

6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one can be synthesized through a multi-step process. The first step involves the condensation of 3,4-dimethoxyphenol with prop-2-en-1-yl acetate in the presence of p-toluenesulfonic acid. This reaction produces the intermediate 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)acetate. The second step involves the reaction of the intermediate with hydrazine hydrate in the presence of acetic acid. This reaction yields the desired product, 6-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one.

Eigenschaften

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-prop-2-enylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h4-8,10H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAQFICPNHXTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581718.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581726.png)

![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581736.png)

![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6581739.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581751.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B6581766.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B6581776.png)

![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6581813.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)

![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581837.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581842.png)